

X-ray Crystallographic Analysis of Triazabicyclodecene Derivatives: A Comparative Guide

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Compound of Interest							
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) derivatives, focusing on its complexes with various carboxylic acids. The objective is to present a clear comparison of their structural parameters, supported by detailed experimental protocols. While specific biological activity data for these particular TBD-acid complexes is limited in the available literature, this guide also includes a summary of the reported antiproliferative and cytotoxic activities of the broader class of guanidine derivatives to provide context for potential therapeutic applications.

Comparative Crystallographic Data of TBD-Carboxylic Acid Complexes

The following table summarizes the key crystallographic parameters of several crystalline complexes formed between 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and different dicarboxylic and monocarboxylic acids. These zwitterionic complexes are formed by the transfer of a proton from the carboxylic acid to the basic TBD molecule.[1][2]



Car box ylic Acid	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	Z
Oxali c Acid	C9H1 5N3O 4	Orth orho mbic	P212 121	7.87 95	9.76 0	13.6 12	90	90	90	1046 .2	4
Adipi c Acid	C13H 23N3 O4	Mon oclini c	P21/ C	11.5 89	8.83 4	15.6 19	90	108. 99	90	1512 .6	4
Glyc olic Acid	C9H1 7N3O 4	Mon oclini c	P21/ n	8.33 7	12.0 16	12.1 85	90	108. 01	90	1159 .8	4
Sube ric Acid	(TBD)2·(S uberi c Acid) ·2H2 O	Mon oclini c	P21/ c	13.3 19	12.0 49	16.0 35	90	106. 33	90	2468 .1	4
Tere phth alic Acid	(TBD)2·(T erep hthal ic Acid)	Tricli nic	P-1	8.24 3	9.53 1	14.5 40	90.0	93.3 0	103. 20	1104 .2	2
Isop hthal ic Acid	(TBD)2·(Is opht halic Acid)	Mon oclini c	C2/c	20.3 70	11.8 54	11.2 33	90	102. 29	90	2652 .5	4



	·2H ₂										
	0										
2,5- Fura ndic arbo xylic Acid	(TBD)2·(2, 5- Fura ndic arbo xylic Acid)	Mon oclini c	P21/ C	8.44 8	17.5 13	7.82 8	90	94.6 1	90	1154 .2	2
	- /										

Data sourced from Yadav and Görbitz, CrystEngComm, 2013, and Yadav and Görbitz, Crystal Growth & Design, 2013.[1][2][3]

Experimental Protocols Synthesis and Crystallization of TBD-Carboxylic Acid Complexes

High-quality single crystals of the TBD-carboxylic acid complexes were typically obtained through slow evaporation from an aqueous solution.[2]

General Procedure:

- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and the respective carboxylic acid were dissolved in demineralized water. The typical molar ratio was 2:1 for dicarboxylic acids and 1:1 for monocarboxylic acids.[2][3]
- The resulting mixture was stirred at ambient temperature for approximately 10 minutes to ensure complete dissolution and reaction.[2]
- The solution was then left undisturbed, allowing the solvent to evaporate slowly over a period of 3 to 4 weeks.[2]
- The resulting crystals were harvested for analysis.



X-ray Data Collection and Structure Refinement

X-ray diffraction data for the single crystals were collected using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo K α radiation (λ = 0.71073 Å).

General Procedure:

- A suitable single crystal was mounted on a goniometer head.
- Data collection was performed at a controlled temperature, typically around 120 K, to minimize thermal vibrations.
- The crystal structures were solved by direct methods and refined by full-matrix least-squares on F².
- All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon
 were placed in calculated positions and refined using a riding model. Hydrogen atoms
 involved in hydrogen bonding were typically located in the difference Fourier map and refined
 isotropically.

Biological Activity of Guanidine Derivatives: A Broader Context

While specific studies on the antiproliferative or cytotoxic effects of the TBD-carboxylic acid complexes presented above are not readily available, the broader class of guanidine derivatives has been investigated for its biological activities.[4] The guanidine moiety is recognized for its ability to participate in various non-covalent interactions, such as hydrogen bonding and charge pairing, with biological targets like DNA.[4]

Studies on other classes of quanidine derivatives have shown promising results:

 Guanidine Alkaloids: Certain bicyclic and tricyclic guanidine alkaloids have demonstrated greater cytotoxicity against cancer cell lines than their monocyclic counterparts.[5] For instance, nitensidine E, a guanidine alkaloid, exhibited cytotoxicity against human myeloblastic leukemia (HL-60) and human glioblastoma (SF-245) cells.[6]

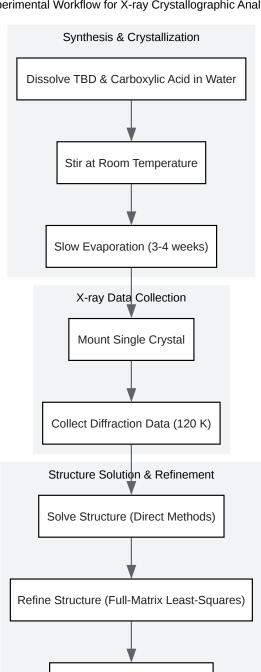


- Chalcone-Guanidine Hybrids: Synthetic guanidines incorporating a chalcone skeleton have been identified as potent antiproliferative compounds against human leukemia cells.[7][8]
 Some of these compounds induced apoptosis in cancer cells through the activation of caspases.[7][9]
- Bis-Cyclic Guanidines: A series of bis-cyclic guanidine compounds have shown potent antibacterial activity against Clostridium difficile, with some exhibiting a good selectivity index.[10]
- Dodecylguanidine Hydrochloride (DGH): In a study evaluating the toxicity of several guanidine-based chemicals, DGH was found to be the most cytotoxic.[11]

These findings suggest that the guanidine scaffold, as present in TBD, is a viable pharmacophore for the development of new therapeutic agents. Further investigation into the biological activities of TBD and its derivatives is warranted.

Visualizations





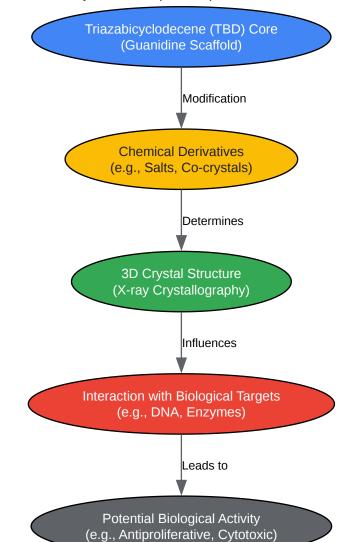
Experimental Workflow for X-ray Crystallographic Analysis

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Validate & Analyze Structure

Caption: Workflow for X-ray analysis of TBD complexes.





Structure-Activity Relationship Concept for Guanidine Derivatives

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Caption: TBD structure and potential biological activity.

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